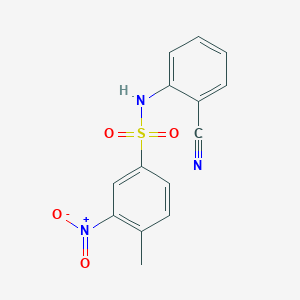
N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide, also known as NBD-556, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities.
作用机制
The mechanism of action of N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide is not fully understood. However, it has been proposed that the compound exerts its biological activities by inhibiting the activity of enzymes involved in key cellular processes. For example, N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells. Additionally, the compound has been shown to inhibit the activity of RNA polymerase, an enzyme involved in the transcription of genetic information.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. The compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide has been found to exhibit antiviral activity against several viruses, including HIV and hepatitis C virus.
实验室实验的优点和局限性
One of the advantages of using N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide in lab experiments is its ability to inhibit the activity of enzymes involved in key cellular processes. This makes the compound a useful tool for studying the role of these enzymes in various cellular processes. Additionally, the compound's ability to induce apoptosis and inhibit cell proliferation makes it a potential therapeutic agent for the treatment of cancer.
One limitation of using N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide. One area of research is the development of N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide derivatives with improved biological activity and reduced toxicity. Additionally, the compound's potential as a therapeutic agent for the treatment of cancer and viral infections warrants further investigation. Furthermore, the mechanism of action of N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide needs to be further elucidated to fully understand its biological effects.
合成方法
The synthesis of N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide involves the reaction of 2-cyanobenzenesulfonamide with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction proceeds under mild conditions and yields N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide in good yield. The purity of the compound can be improved by recrystallization.
科学研究应用
N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral activities. The compound has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. Additionally, N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(2-cyanophenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-10-6-7-12(8-14(10)17(18)19)22(20,21)16-13-5-3-2-4-11(13)9-15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVVCIIYKSVYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5138357.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5138364.png)
![2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)
![2-{4-[6-(6-carboxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5138377.png)
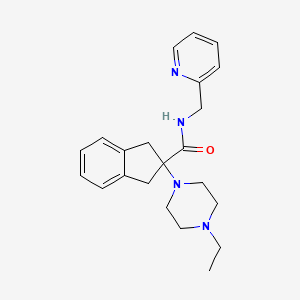
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)
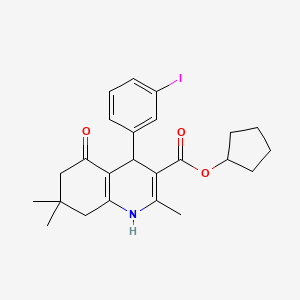

![2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5138410.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)
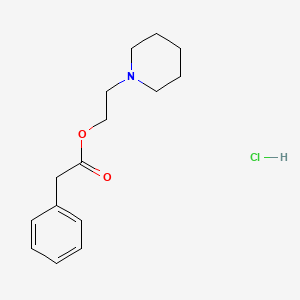
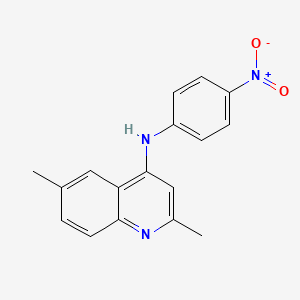
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5138447.png)
![N-{4-[4-(2,3-dihydro-1H-inden-2-ylamino)-1-piperidinyl]phenyl}cyclopentanecarboxamide](/img/structure/B5138461.png)